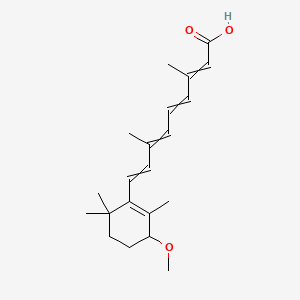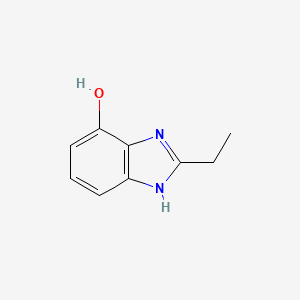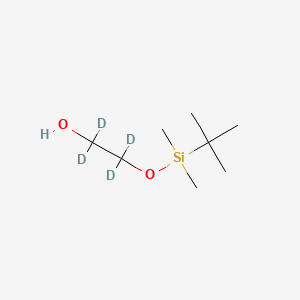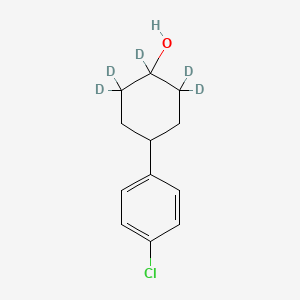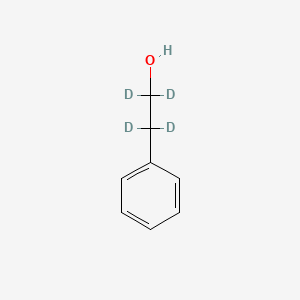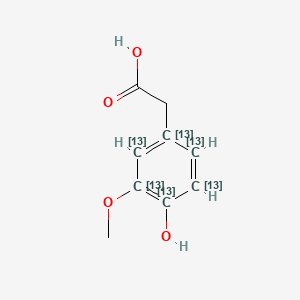
2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid is a labeled form of homovanillic acid, a major metabolite of dopamine. This compound is used extensively in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biochemical assays .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid involves the incorporation of carbon-13 isotopes into the homovanillic acid molecule. This is typically achieved through a series of chemical reactions starting from labeled precursors. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the incorporation of the isotopes without altering the chemical structure of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced chromatographic techniques to ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
化学反应分析
Types of Reactions
2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of homovanillic acid to its corresponding quinone form.
Reduction: Reduction reactions can convert homovanillic acid back to its parent catecholamine.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products
The major products formed from these reactions include quinones, reduced catecholamines, and various substituted derivatives, which are useful in different biochemical assays and research applications .
科学研究应用
2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of dopamine metabolism.
Biology: Employed in studies of neurotransmitter dynamics and brain function.
Medicine: Used in the diagnosis and monitoring of neuroblastoma and other catecholamine-secreting tumors.
Industry: Applied in the development of diagnostic assays and quality control of pharmaceutical products
作用机制
2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid exerts its effects by serving as a stable isotope-labeled analog of homovanillic acid. It is metabolized in the same way as the non-labeled compound, allowing researchers to track its distribution and quantify its levels in biological samples. The molecular targets include enzymes involved in dopamine metabolism, such as monoamine oxidase and catechol-O-methyltransferase .
相似化合物的比较
Similar Compounds
Vanillylmandelic Acid: Another major metabolite of catecholamines, used in similar diagnostic applications.
Dihydroxyphenylacetic Acid: A metabolite of dopamine, used in studies of neurotransmitter metabolism.
Homovanillyl Alcohol: A related compound used in the study of oxidative enzymes
Uniqueness
2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid is unique due to its stable isotope labeling, which allows for precise quantification and tracking in biochemical assays. This makes it particularly valuable in research applications where accurate measurement of metabolic pathways is crucial .
属性
IUPAC Name |
2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i2+1,3+1,4+1,6+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMZSPFSDQBLIX-BOCFXHSMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675921 |
Source


|
| Record name | [4-Hydroxy-3-methoxy(~13~C_6_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185016-45-8 |
Source


|
| Record name | [4-Hydroxy-3-methoxy(~13~C_6_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
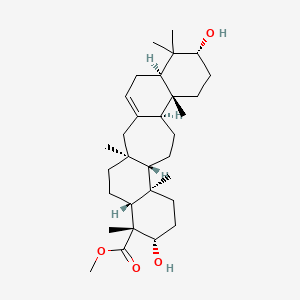

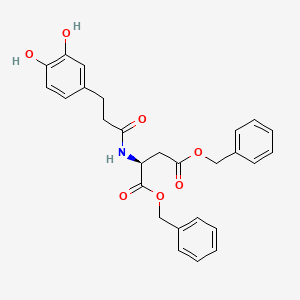
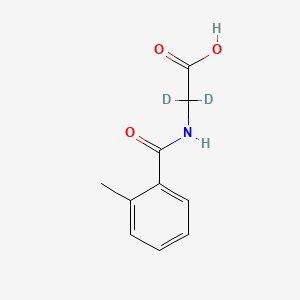
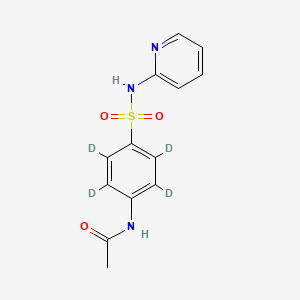
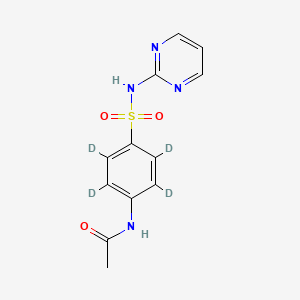
![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)

